N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-7-4-12-18(16)14-10-8-13(9-11-14)17-22(20,21)15-5-2-1-3-6-15/h8-11,15,17H,1-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWUAWBUKSJRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. Finally, the cyclohexanesulfonamide moiety is attached via a sulfonylation reaction, using reagents like sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also tailored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl-beta-alanine
- N-(4-(2-oxopyrrolidin-1-yl)phenyl)prop-2-enamide
- 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide stands out due to its cyclohexanesulfonamide moiety, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and improved pharmacokinetic profiles .
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrrolidinone moiety : This is critical for its biological activity.
- Phenyl ring : Contributes to the binding affinity and interaction with biological targets.
- Cyclohexanesulfonamide group : Enhances solubility and bioavailability.
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The proposed mechanism involves:
- Microtubule Depolymerization : The compound binds to the colchicine-binding site (C-BS) on tubulin, leading to the disruption of microtubule dynamics, which is essential for cell division .
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, which prevents further progression through the cell cycle and leads to apoptosis .
Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure have been synthesized and tested. The SAR studies revealed:
- Potency Variation : Different substitutions on the phenyl ring significantly affect the potency of the compounds. For instance, changes in electron-donating or withdrawing groups can enhance or reduce activity against specific cancer cell lines .
- Optimal Activity Range : The most potent derivatives showed IC50 values in the low nanomolar range (0.0087–8.6 μM) against human cancer cell lines such as HT-1080, HT-29, M21, and MCF7 .
Case Studies
-
Anticancer Efficacy :
- In a study involving HT-1080 fibrosarcoma cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through microtubule disruption .
- Another study demonstrated that this compound effectively inhibited tumor growth in xenograft models, confirming its potential as a therapeutic agent .
- Toxicity Assessment :
Data Summary
| Property | Value |
|---|---|
| IC50 against HT-1080 | 0.0087 - 8.6 μM |
| IC50 against MCF7 | 0.056 - 21 μM |
| Cell Cycle Phase Arrested | G2/M phase |
| Binding Site | Colchicine-binding site (C-BS) |
| Toxicity (Chick Embryos) | Weak or no toxicity |
Q & A
Q. Table 1: Representative Synthesis Data
Advanced: How can molecular docking studies inform the design of sulfonamide derivatives targeting α,β-tubulin?
Methodological Answer:
Molecular docking (e.g., using MOE 2019.01 software) predicts binding interactions with α,β-tubulin (PDB: 1SA0). Steps include:
- Protein Preparation : Add hydrogens and partial charges to the crystal structure .
- Ligand Optimization : Minimize energy of sulfonamide derivatives using MMFF94x force field.
- Docking Parameters : Use London dG scoring to assess binding affinity. For example, compound 33 showed strong binding to the colchicine site, suggesting antimitotic potential .
- Validation : Compare docking poses with known inhibitors (e.g., Combretastatin A-4) to prioritize derivatives for in vitro testing .
Basic: What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Validates molecular formula (e.g., m/z 347.1058 for C17H19N2O3S ).
- Chromatography : HPLC or TLC to verify purity (>95% for most derivatives ).
Advanced: How do substituent variations on the phenyl ring influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) :
- Fluoro (compound 24) enhances solubility and tubulin binding affinity (IC50 = 360 nM in M21 cells ).
- Chloro/bromo groups increase metabolic stability but may reduce bioavailability .
- Electron-Donating Groups (EDGs) :
- Methoxy (compound 23) improves membrane permeability but may reduce target engagement .
- Bulkier Substituents : Biphenyl groups (compound 33) enhance hydrophobic interactions but require optimization for solubility .
Q. Table 2: SAR Trends
Contradiction Analysis: How can researchers address discrepancies in synthetic yields for similar derivatives?
Methodological Answer:
Discrepancies (e.g., 62% yield for compound 23 vs. 18% for compound 32 ) arise from:
- Purification Methods : Gradient elution in flash chromatography (e.g., 95:5 CH2Cl2/EtOAc vs. 85:15) impacts recovery .
- Reaction Scalability : Smaller scales (e.g., 0.5 mmol) may suffer from higher losses during workup .
- Starting Material Purity : Impure intermediates (e.g., sulfonyl chlorides) reduce yields .
Resolution : Standardize reaction conditions (temperature, solvent ratios) and validate intermediates via LC-MS before proceeding.
Advanced: What in vitro assays are suitable for evaluating the antimitotic activity of these derivatives?
Methodological Answer:
- Competitive Binding Assays : Use ethidium bromide (EBI) to assess displacement from tubulin’s colchicine site (e.g., 100 µM compound reduces EBI binding by >50% ).
- Cell-Based Assays :
- MTT/Proliferation: IC50 determination in cancer cell lines (e.g., M21 melanoma ).
- Immunoblotting: Detect β-tubulin polymerization inhibition via Western blot .
- Flow Cytometry : Quantify G2/M phase arrest in treated cells .
Basic: What are the stability and storage recommendations for sulfonamide derivatives?
Methodological Answer:
- Storage : -80°C in airtight, light-protected vials to prevent hydrolysis of the sulfonamide bond .
- Stability Tests :
Advanced: How can computational modeling predict drug-like properties of these compounds?
Methodological Answer:
- ADME Prediction : Tools like SwissADME estimate:
- LogP (optimal range: 2–5 for oral bioavailability) .
- H-bond donors/acceptors (≤5/≤10 for CNS penetration) .
- Toxicity Screening :
- ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonamide moiety) .
- Pharmacophore Mapping : Aligns sulfonamide derivatives with known tubulin inhibitors to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
